molecular formula C21H23N5 B6704841 N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine

Cat. No.: B6704841
M. Wt: 345.4 g/mol
InChI Key: AERIIEOVUOPCQS-UHFFFAOYSA-N
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Description

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-15-5-4-11-25-14-19(24-21(15)25)13-23-16(2)18-6-8-20(9-7-18)26-12-10-22-17(26)3/h4-12,14,16,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERIIEOVUOPCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(C)C3=CC=C(C=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions often include the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage and cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various bases and acids depending on the specific reaction being carried out. The conditions often involve moderate temperatures and the use of organic solvents like toluene and ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine is unique due to its specific structural features that confer distinct biological activities and synthetic versatility

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